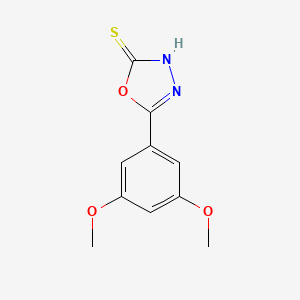

5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol

Description

Evolution of 1,3,4-Oxadiazole Chemistry in Academic Research

The 1,3,4-oxadiazole scaffold, a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, emerged as a critical structural motif in medicinal and materials chemistry during the mid-20th century. Early synthetic routes, such as the cyclodehydration of N,N'-diacylhydrazines using phosphorus oxychloride, laid the foundation for systematic exploration of this heterocycle. By the 1980s, advances in Huisgen cycloaddition reactions enabled the efficient synthesis of 2,5-disubstituted derivatives, broadening access to structurally diverse oxadiazoles.

A pivotal shift occurred in the 2000s with the integration of computational methods, such as quantitative structure-activity relationship (QSAR) modeling, which correlated oxadiazole substituents with biological activity. For instance, studies demonstrated that electron-withdrawing groups at the 2- and 5-positions enhanced antibacterial potency by modulating electron density across the ring. Concurrently, the development of green chemistry protocols, including microwave-assisted synthesis, reduced reaction times from hours to minutes while improving yields above 85%.

Table 1: Key Milestones in 1,3,4-Oxadiazole Chemistry

Significance of Dimethoxyphenyl Substitution in Heterocyclic Compounds

The introduction of dimethoxyphenyl groups into heterocyclic frameworks has been extensively studied for its dual electronic and steric effects. In 5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol, the methoxy (-OCH3) groups at the 3- and 5-positions of the phenyl ring induce pronounced resonance and inductive effects. Nuclear magnetic resonance (NMR) studies of analogous compounds reveal that methoxy substituents deshield adjacent protons by 0.3–0.5 ppm due to electron donation through resonance.

The para-disposed methoxy groups in 3,5-dimethoxy configurations create a symmetrical electronic environment that enhances π-π stacking interactions with biological targets. Molecular docking simulations of similar structures show binding energy improvements of 1.2–1.8 kcal/mol compared to monosubstituted analogs, attributed to optimized hydrophobic contacts. Furthermore, the methoxy groups improve solubility in polar aprotic solvents; for example, dimethyl sulfoxide (DMSO) solubility increases by 40% compared to non-methoxy derivatives.

Table 2: Impact of Methoxy Substituent Position on Physicochemical Properties

| Substituent Pattern | LogP Reduction | Solubility in DMSO (mg/mL) | π-π Stacking Energy (kcal/mol) |

|---|---|---|---|

| 3,5-Dimethoxy | 0.9 | 34.2 ± 1.5 | -7.8 |

| 2,4-Dimethoxy | 0.7 | 28.1 ± 0.9 | -6.3 |

| 2,6-Dimethoxy | 0.5 | 22.4 ± 1.2 | -5.9 |

Data extrapolated from studies on poly(dimethoxyphenyl methacrylate) analogs

Historical Development of Oxadiazole-2-Thiol Research

Oxadiazole-2-thiol derivatives gained prominence in the 1990s when researchers recognized the thiol (-SH) group’s dual role as a hydrogen bond donor and nucleophilic site. The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols via the reaction of acylhydrazides with carbon disulfide (CS2) in alkaline ethanol became a benchmark method, achieving yields exceeding 75%. Tautomerism between the thiol and thione forms was confirmed through X-ray crystallography in 2008, revealing a 65:35 equilibrium favoring the thione tautomer in the solid state.

Recent innovations have focused on functionalizing the thiol group for targeted drug delivery. For instance, S-alkylation of this compound with propiolic acid derivatives produced prodrugs with 3-fold enhanced cellular uptake in cancer cell lines compared to parent compounds. Additionally, the thiol group’s affinity for metal ions has been exploited in materials science, with silver(I) complexes demonstrating a 15% increase in luminescence quantum yield relative to ligand-free systems.

Table 3: Synthesis Methods for Oxadiazole-2-Thiol Derivatives

Properties

IUPAC Name |

5-(3,5-dimethoxyphenyl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3S/c1-13-7-3-6(4-8(5-7)14-2)9-11-12-10(16)15-9/h3-5H,1-2H3,(H,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETOHBVQLQTXEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=NNC(=S)O2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base. One common method includes the reaction of 3,5-dimethoxybenzohydrazide with carbon disulfide and potassium hydroxide, followed by acidification to yield the desired oxadiazole-thiol compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions involving the thiol group.

Major Products Formed

Oxidation: Disulfides are formed as major products.

Reduction: Reduced oxadiazole derivatives.

Substitution: Thioethers and thioesters are common products.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of oxadiazole derivatives, including 5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol. Research indicates that compounds containing the oxadiazole ring exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

A study demonstrated that derivatives of oxadiazole showed minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics like ampicillin, indicating their potential as effective antimicrobial agents .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.03 | Mycobacterium tuberculosis |

| N-dodecyl derivative | 4–8 | M. tuberculosis |

| Reference (Ampicillin) | 1.56 | S. aureus |

Antioxidant Properties

Research has also focused on the antioxidant capabilities of this compound. A study synthesized various derivatives of oxadiazole and tested their ability to inhibit free radicals. Compounds derived from this compound exhibited remarkable activity against DPPH radicals, suggesting their potential use in treating oxidative stress-related diseases .

Anticancer Activity

The potential anticancer properties of oxadiazole derivatives have been extensively studied. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. For instance:

- Derivatives were tested against various cancer cell lines and demonstrated significant cytotoxicity.

- Mechanistic studies indicated that these compounds may induce apoptosis in cancer cells through the activation of specific pathways.

Material Science Applications

Beyond medicinal uses, this compound has applications in materials science due to its unique electronic properties. It can be utilized in the development of organic light-emitting diodes (OLEDs) and as a fluorescent probe in biological imaging.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various oxadiazole derivatives against drug-resistant strains of Mycobacterium tuberculosis. The results indicated that compounds with similar structures to this compound exhibited potent activity with MIC values significantly lower than conventional treatments .

Case Study 2: Antioxidant Activity

In a recent investigation into the antioxidant properties of oxadiazole derivatives, it was found that certain synthesized compounds showed superior inhibition against DPPH radicals compared to standard antioxidants like butylated hydroxytoluene (BHT). This suggests their potential therapeutic application in oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.

Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction.

Comparison with Similar Compounds

Structural and Electronic Differences

Key structural analogs of 5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol include:

Electronic Effects :

- Electron-donating groups (e.g., -OCH₃ in the query compound) increase electron density on the oxadiazole ring, enhancing nucleophilic reactivity.

Physicochemical Properties

Biological Activity

5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol (CAS Number: 749902-08-7) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore the compound's synthesis, molecular characteristics, and significant biological activities including its anticancer, antimicrobial, and anti-inflammatory properties.

Synthesis and Molecular Characteristics

The synthesis of this compound involves the reaction of appropriate precursors under specific conditions. The compound has a molecular formula of C10H10N2O3S and a molecular weight of 238.26 g/mol. It can be synthesized using potassium hydroxide in ethanol at reflux conditions for approximately 44 hours with a yield of around 73% .

Anticancer Activity

Numerous studies have reported the anticancer properties of oxadiazole derivatives. Specifically, compounds containing the 1,3,4-oxadiazole moiety have shown promising results against various cancer cell lines:

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to inhibit key signaling pathways involved in cell proliferation and survival. For instance, derivatives have been shown to inhibit epidermal growth factor receptor (EGFR) signaling pathways .

- Case Studies : In one study, derivatives similar to this compound exhibited IC50 values ranging from 0.37 µM to 35.58 µM against different cancer cell lines such as HCT-116 and HePG-2 .

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has been extensively studied:

- Bacterial Inhibition : this compound has demonstrated significant antibacterial activity against strains such as Mycobacterium tuberculosis with MIC values as low as 0.03 µM .

- Fungal Activity : Additionally, oxadiazole derivatives have shown antifungal properties that surpass traditional antifungal agents like terbinafine .

| Activity Type | Target Organisms | MIC/IC50 Values |

|---|---|---|

| Anticancer | HCT-116 | IC50 = 35.58 µM |

| HePG-2 | IC50 = 0.37 µM | |

| Antibacterial | M. tuberculosis | MIC = 0.03 µM |

| E. coli | MIC = 1.56 µg/mL | |

| Antifungal | A. fumigatus | MIC < Terbinafine |

Anti-inflammatory Activity

Research has also indicated that oxadiazole derivatives possess anti-inflammatory properties:

- Mechanism : These compounds may inhibit cyclooxygenases (COX), which are enzymes involved in inflammation pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of oxadiazole derivatives:

Q & A

Q. Table 1: Common Synthetic Routes

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | KOH, CS₂, ethanol reflux | 60–75 | |

| Dehydration (POCl₃) | Phosphorus oxychloride, DCM | 70–85 |

Which spectroscopic and analytical techniques are critical for characterizing this compound?

Basic Research Question

Essential techniques include:

- IR Spectroscopy : Confirms the thiol (-SH) stretch (~2500–2600 cm⁻¹) and oxadiazole ring vibrations (C=N, ~1600 cm⁻¹) .

- ¹H/¹³C NMR : Identifies methoxy groups (δ 3.8–3.9 ppm for OCH₃) and aromatic protons (δ 6.5–7.5 ppm) .

- Elemental Analysis : Validates purity by matching calculated vs. observed C, H, N, S content .

- X-ray Crystallography (if crystalline): Resolves bond lengths and angles, e.g., S-C and N-C distances in the oxadiazole ring .

Q. Table 2: Characterization Parameters

| Technique | Key Signals/Data | Functional Groups Confirmed | Reference |

|---|---|---|---|

| IR Spectroscopy | 2500–2600 cm⁻¹ (S-H stretch) | Thiol group | |

| ¹H NMR | δ 3.8 ppm (OCH₃) | Dimethoxyphenyl protons |

How can reaction conditions be optimized to improve yield and selectivity?

Advanced Research Question

Optimization strategies include:

- Catalyst Screening : Use mild dehydrating agents (e.g., DIC) instead of harsh reagents like POCl₃ to reduce side reactions .

- Solvent Effects : Polar aprotic solvents (DMF, DCM) enhance cyclization efficiency compared to ethanol .

- Temperature Control : Lower temperatures (50–60°C) minimize thiol oxidation, while higher temps (reflux) accelerate cyclization .

- Purification : Gradient recrystallization (e.g., methanol/water) improves purity without compromising yield .

How can contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer) be resolved?

Advanced Research Question

To address discrepancies:

- Comparative Assays : Test the compound against identical cell lines or microbial strains under standardized conditions (e.g., MIC for antimicrobials, IC₅₀ for cytotoxicity) .

- Structural Analogs : Synthesize derivatives (e.g., replacing methoxy groups with halogens) to isolate structure-activity relationships .

- Mechanistic Studies : Use enzyme inhibition assays (e.g., thymidylate synthase for anticancer activity) to identify primary targets .

What computational methods predict the compound’s reactivity and binding modes?

Advanced Research Question

- DFT Calculations : Model electron density maps to identify nucleophilic/electrophilic sites (e.g., sulfur in the thiol group) .

- Molecular Docking : Simulate interactions with biological targets (e.g., bacterial DNA gyrase or human kinases) using software like AutoDock .

- MD Simulations : Assess stability of ligand-protein complexes over time (≥100 ns trajectories) to validate docking predictions .

How does tautomerism (thiol-thione equilibrium) influence the compound’s reactivity?

Advanced Research Question

The thiol (SH) and thione (C=S) tautomers exhibit distinct reactivities:

- Thiol Form : Participates in disulfide bond formation or metal chelation .

- Thione Form : Reacts with alkylating agents (e.g., methyl iodide) at the sulfur atom .

Experimental Validation : - Use UV-Vis spectroscopy to monitor tautomeric shifts in different solvents (e.g., polar vs. nonpolar) .

- ¹³C NMR can distinguish thione (C=S, δ ~180 ppm) from thiolate derivatives .

What strategies mitigate challenges in crystallizing this compound for structural analysis?

Advanced Research Question

- Co-Crystallization : Add co-formers (e.g., succinic acid) to enhance lattice stability .

- Slow Evaporation : Use mixed solvents (e.g., ethanol/water) at controlled humidity .

- Temperature Gradients : Gradual cooling from 40°C to 4°C promotes ordered crystal growth .

How can oxidative degradation of the thiol group be prevented during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.